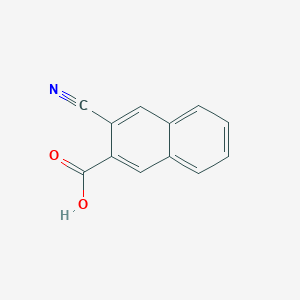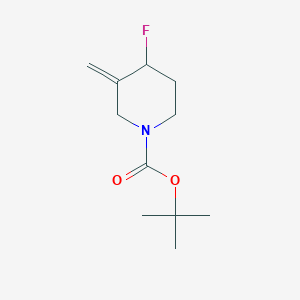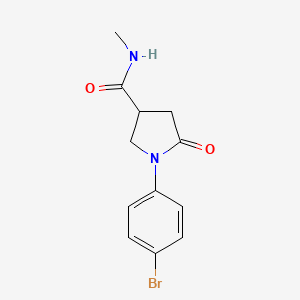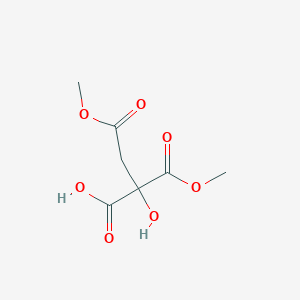
3-Cyanonaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyanonaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H7NO2 It is a derivative of naphthalene, characterized by the presence of both a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Cyanonaphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of naphthalene to form 2-nitronaphthalene, followed by a Sandmeyer reaction to introduce the cyano group. The resulting 2-cyanonaphthalene is then oxidized to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyanonaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene-2,3-dicarboxylic acid.
Reduction: Reduction of the cyano group can yield 3-aminonaphthalene-2-carboxylic acid.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Alcohols in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: 3-Aminonaphthalene-2-carboxylic acid.
Substitution: Various esters of this compound.
Aplicaciones Científicas De Investigación
3-Cyanonaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-cyanonaphthalene-2-carboxylic acid exerts its effects is primarily through its interactions with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the carboxylic acid group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Naphthalene-2-carboxylic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Aminonaphthalene-2-carboxylic acid: Contains an amino group instead of a cyano group, leading to different chemical and biological properties.
Naphthalene-2,3-dicarboxylic acid: Contains an additional carboxylic acid group, making it more acidic and reactive in esterification reactions.
Uniqueness: 3-Cyanonaphthalene-2-carboxylic acid is unique due to the presence of both a cyano and a carboxylic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Propiedades
Fórmula molecular |
C12H7NO2 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
3-cyanonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H7NO2/c13-7-10-5-8-3-1-2-4-9(8)6-11(10)12(14)15/h1-6H,(H,14,15) |
Clave InChI |
JIUHBCPYJHPHNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12444216.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12444221.png)

![5-Phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one](/img/structure/B12444233.png)



![3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12444247.png)
![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12444253.png)
![Cyclohexanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B12444269.png)
![6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B12444277.png)
![3,4-dibromo-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12444295.png)

